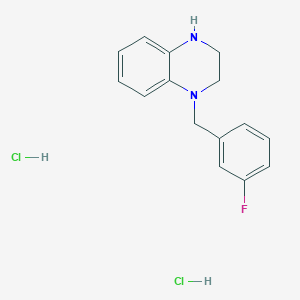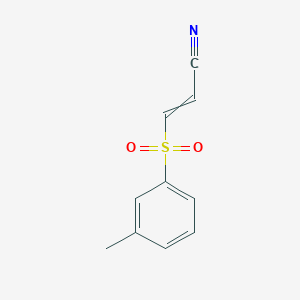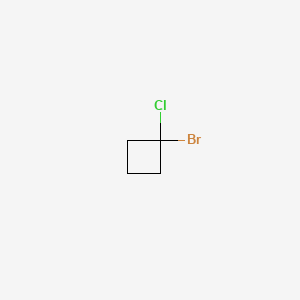
1-Bromo-1-chlorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-chlorocyclobutane is an organic compound belonging to the class of halogenated cycloalkanes It features a four-membered cyclobutane ring with a bromine and a chlorine atom attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1-chlorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, the reaction of cyclobutanecarboxylic acid with bromine and chlorine in the presence of a catalyst can yield this compound . Another method involves the Hunsdiecker reaction, where 3-chlorocyclobutanecarboxylic acid is treated with bromine in the presence of mercury(II) oxide and carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-chlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclobutane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Products include cyclobutane derivatives with different substituents.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Aplicaciones Científicas De Investigación
1-Bromo-1-chlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-chlorocyclobutane involves its reactivity towards nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
- 1-Bromo-2-chlorocyclobutane
- 1,2-Dibromocyclobutane
- 1,2-Dichlorocyclobutane
Comparison: 1-Bromo-1-chlorocyclobutane is unique due to the presence of both bromine and chlorine on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. In contrast, compounds like 1-Bromo-2-chlorocyclobutane have halogens on different carbon atoms, leading to different stereochemistry and reactivity patterns .
Propiedades
Número CAS |
31038-07-0 |
|---|---|
Fórmula molecular |
C4H6BrCl |
Peso molecular |
169.45 g/mol |
Nombre IUPAC |
1-bromo-1-chlorocyclobutane |
InChI |
InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2 |
Clave InChI |
XSCXKWZUJRRLIL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


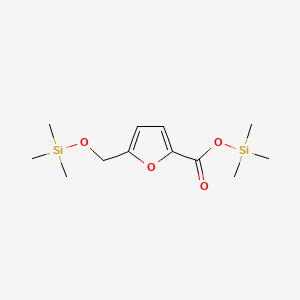
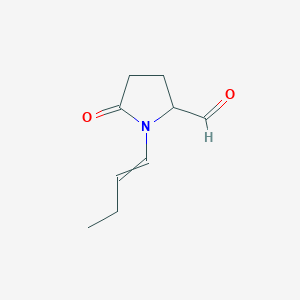
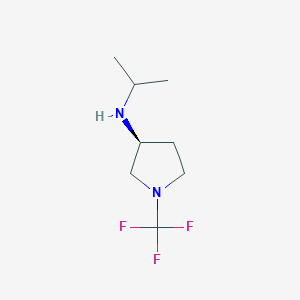
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)
![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)
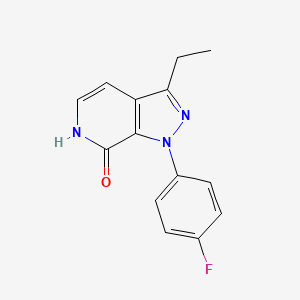
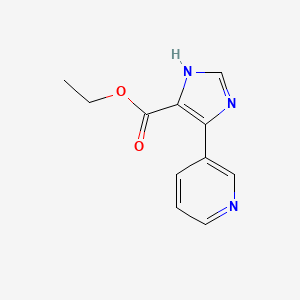
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
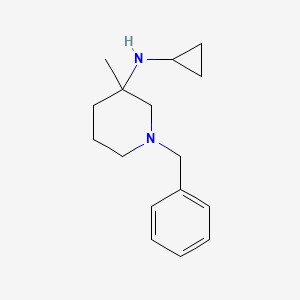

![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)
